

Technical Support Center: Dabigatran Interference in Factor VIII Bethesda Assays

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Compound of Interest

Compound Name: *Dabigatran*

Cat. No.: *B2462359*

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This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering potential false positive results in Factor VIII (FVIII) Bethesda titer assays due to the presence of dabigatran.

Frequently Asked Questions (FAQs)

Q1: Why does dabigatran cause a false positive in the Factor VIII Bethesda titer assay?

A1: Dabigatran is a direct thrombin inhibitor.[1][2][3] The standard Factor VIII Bethesda assay is a clot-based test that relies on the activated partial thromboplastin time (aPTT).[4] Dabigatran's inhibition of thrombin prolongs the aPTT, which can be misinterpreted as the presence of a Factor VIII inhibitor, leading to a false-positive result.[1][3][4] This interference is concentration-dependent.[4]

Q2: At what concentration does dabigatran start to interfere with the Bethesda assay?

A2: Evidence of a factitious inhibitor in the Factor VIII Bethesda assay can be seen at dabigatran concentrations of 200 ng/mL or more.[4] The therapeutic range for dabigatran can be from 27-411 ng/mL, meaning that samples from patients on this medication are likely to be affected.[5]

Q3: How can I determine if a positive Bethesda titer is due to dabigatran interference?

A3: A key indicator is a patient history of dabigatran use.[1][2][3][4] Laboratory findings that may suggest interference include a prolonged thrombin time (TT), which is very sensitive to dabigatran, and an aPTT that corrects upon mixing studies but shows an inhibitor pattern in the Bethesda assay protocol.[6][7] If available, specific dabigatran level testing can confirm its presence.

Q4: Does dabigatran affect chromogenic Factor VIII assays?

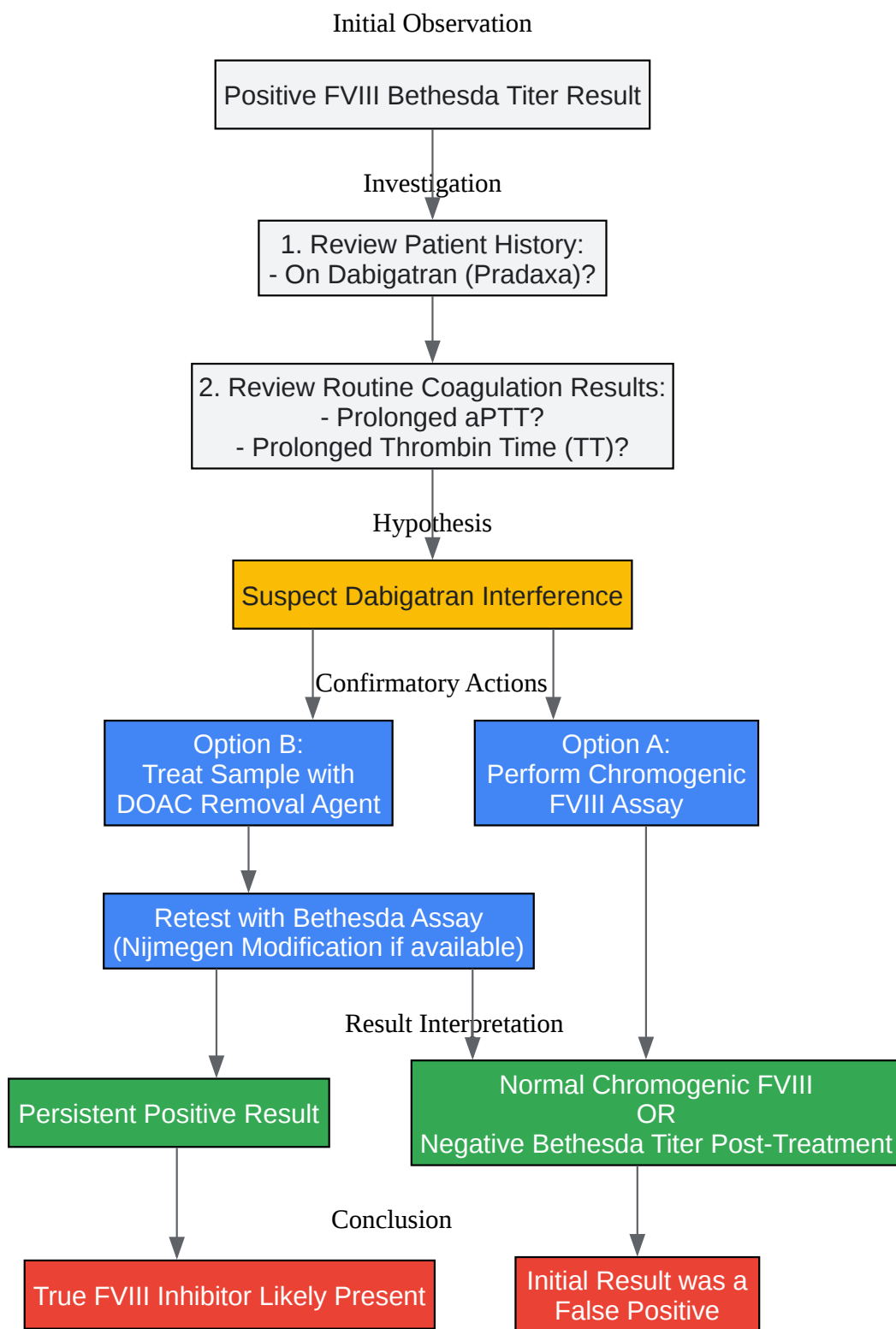
A4: No, dabigatran does not typically interfere with chromogenic Factor VIII activity assays.[8] This is because chromogenic assays measure the ability of Factor VIII to activate Factor X directly, a process that is not dependent on thrombin-mediated clot formation.[2][4]

Q5: Are there methods to remove dabigatran from a plasma sample before testing?

A5: Yes, several commercial products are available that use activated charcoal or other adsorbent agents to remove direct oral anticoagulants (DOACs) like dabigatran from plasma samples.[9][10][11] Products such as DOAC-Stop® and DOAC-Remove® have been shown to effectively neutralize or remove dabigatran, allowing for more accurate testing of coagulation parameters.[7][9][10][11]

Troubleshooting Guide for Suspected Dabigatran Interference

If you suspect a false positive Factor VIII Bethesda titer due to dabigatran, follow this workflow:



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Troubleshooting workflow for suspected dabigatran interference.

Data Summary

Table 1: Effect of Dabigatran Concentration on Factor VIII Bethesda Assay

Dabigatran Concentration (ng/mL)	Factor VIII Activity (%)	Bethesda Units (BU) - Dilution 1:1	Bethesda Units (BU) - Dilution 1:5	Bethesda Units (BU) - Dilution 1:10
0	100	<0.3	<0.3	<0.3
200	25	1.8	3.5	6.2
300	18	2.5	5.9	12.6
400	12	3.1	8.2	16.5
500	8	3.6	10.5	20.8

Data adapted from studies on dabigatran interference.[\[2\]](#)[\[4\]](#) Note: Bethesda Units are calculated from residual FVIII activity and vary with dilutions, showing poor reproducibility at higher drug concentrations.[\[4\]](#)

Table 2: Therapeutic Dabigatran Plasma Concentrations

Level Type	Concentration Range (ng/mL)
Trough Level	50 - 150
Peak Level (2-4 hours post-dose)	200 - 400
Overall Therapeutic Range	27 - 411
Negligible Anticoagulant Effect	< 30

Data compiled from various pharmacodynamic studies.[\[5\]](#)[\[12\]](#)

Experimental Protocols

Protocol 1: Nijmegen-Bethesda Assay for FVIII Inhibitors

This method is a modification of the classic Bethesda assay and is recommended for its increased specificity, especially at low inhibitor titers.[\[13\]](#)

- **Sample Preparation:** Patient plasma is heat-inactivated at 56°C for 30 minutes.
- **Serial Dilutions:** Prepare serial dilutions of the patient plasma using immunodepleted Factor VIII deficient plasma.
- **Incubation:** Mix equal volumes of patient plasma dilutions with pooled normal plasma (containing a known amount of FVIII, typically 100%). Buffer the normal plasma with 0.1M Imidazole buffer (pH 7.4).[\[13\]](#) Incubate this mixture for 2 hours at 37°C.
- **Control:** A control is prepared by mixing the buffered normal plasma with the immunodepleted FVIII deficient plasma.
- **FVIII Activity Measurement:** After incubation, measure the residual FVIII activity in all mixtures using a one-stage, aPTT-based FVIII assay.
- **Calculation:** One Bethesda Unit (BU) is defined as the amount of inhibitor that neutralizes 50% of the FVIII in the normal plasma during the 2-hour incubation. The titer is calculated from the dilution of patient plasma that results in 50% residual FVIII activity.

Protocol 2: Dabigatran Removal from Plasma Samples Using DOAC-Stop®

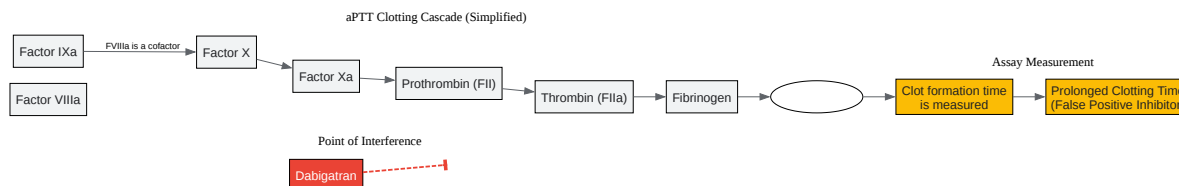
This protocol describes a general procedure for using a commercial dabigatran removal agent. Always refer to the manufacturer's specific instructions for use.

- **Sample Collection:** Collect blood in a 3.2% sodium citrate tube.[\[12\]](#)
- **Plasma Preparation:** Centrifuge the sample to obtain platelet-poor plasma.
- **Adsorption:** Add one adsorbent tablet (e.g., DOAC-Stop®) to a defined volume of plasma (typically 0.5-1.5 mL).[\[10\]](#)
- **Mixing:** Gently mix or vortex the plasma with the tablet for the manufacturer-specified time (e.g., 5-10 minutes) to allow for adsorption of the drug.[\[10\]](#)

- Centrifugation: Centrifuge the sample at high speed (e.g., 2000 x g for 2 minutes) to pellet the adsorbent agent and the bound dabigatran.[10]
- Supernatant Collection: Carefully remove the supernatant (the treated plasma) for subsequent analysis.
- Analysis: Perform the Factor VIII Bethesda assay on the treated plasma. A negative or significantly reduced titer compared to the untreated sample indicates that dabigatran was the cause of the initial positive result.

Mechanism of Interference

The diagram below illustrates how dabigatran interferes with the clot-based Bethesda assay.



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Mechanism of dabigatran interference in aPTT-based assays.

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